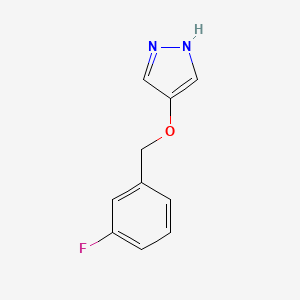

4-((3-Fluorobenzyl)oxy)-1H-pyrazole

Description

Contextualization within Fluorinated Pyrazole (B372694) Derivatives

Fluorinated pyrazoles represent a critically important class of compounds in contemporary medicinal chemistry, drug discovery, and agrochemistry. acs.orgsci-hub.se The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The popularity of fluorinated pyrazoles has grown exponentially since the early 1990s, with over half of all contributions on the topic published in the last five years. acs.orgsci-hub.se

The success of drugs like Celecoxib, a trifluoromethyl-substituted pyrazole used as an anti-inflammatory agent, has spurred further investigation into this class of compounds. sci-hub.se The strategic incorporation of fluorine is a key strategy in modern drug design, and its presence in the benzyl (B1604629) group of 4-((3-Fluorobenzyl)oxy)-1H-pyrazole suggests a deliberate effort to leverage these benefits.

Historical Perspective of Related Heterocycles in Chemical Research

The story of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. numberanalytics.comnih.govijraset.com A classical synthesis method was later developed by Hans von Pechmann in 1898, involving the reaction of acetylene (B1199291) with diazomethane. ijraset.comwikipedia.org Initially, pyrazoles were primarily of academic interest, but their wide-ranging biological activities soon became apparent. numberanalytics.comnih.gov

Over the decades, pyrazole derivatives have been found to exhibit a remarkable spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govwisdomlib.orgacademicstrive.com This has solidified the pyrazole scaffold as a cornerstone in the synthesis of new therapeutic agents. wisdomlib.orgnumberanalytics.com The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, further highlighting the diverse origins of these compounds. nih.govwikipedia.org

Rationale for Focused Academic Investigation of this compound

The specific structure of this compound provides a compelling rationale for its focused academic investigation. The molecule combines three key structural motifs, each contributing to its potential biological significance:

The Pyrazole Core: As established, the pyrazole ring is a well-known pharmacophore associated with a multitude of biological activities. academicstrive.comnih.gov

The Ether Linkage: The presence of a benzyl ether at the 4-position of the pyrazole ring is a notable feature. Ether linkages can influence the molecule's conformational flexibility and lipophilicity, which are critical for receptor binding and pharmacokinetic properties.

The 3-Fluorobenzyl Group: The incorporation of a fluorine atom on the benzyl ring is a strategic chemical modification. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance the metabolic stability of the compound.

The convergence of these structural elements in a single molecule makes this compound a prime candidate for investigation in drug discovery programs, particularly in the search for new anti-inflammatory, analgesic, or anticancer agents.

Overview of Current Research Landscape and Gaps

Future research should be directed towards the efficient synthesis of this compound and a comprehensive evaluation of its biological activities. Key areas for investigation would include its potential as an inhibitor of enzymes such as cyclooxygenase (COX) or as a modulator of various receptors implicated in disease. researchgate.net The exploration of this and structurally related compounds could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The development of new synthetic methodologies for pyrazole derivatives also remains an active area of research. numberanalytics.combeilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

4-[(3-fluorophenyl)methoxy]-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-9-3-1-2-8(4-9)7-14-10-5-12-13-6-10/h1-6H,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJCCGFUDOAJHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization

Retrosynthetic Analysis of the Pyrazole (B372694) Core

A retrosynthetic approach to 4-((3-Fluorobenzyl)oxy)-1H-pyrazole reveals a logical sequence for its construction, primarily centered on the disconnection of the ether linkage and the formation of the pyrazole ring.

Key Disconnections and Precursors

The most logical retrosynthetic disconnection is the carbon-oxygen bond of the ether, leading to two primary precursors: 4-hydroxy-1H-pyrazole and 3-fluorobenzyl halide (bromide or chloride). This disconnection is based on the well-established Williamson ether synthesis.

Further disconnection of the 4-hydroxy-1H-pyrazole core suggests precursors suitable for pyrazole ring formation. A common strategy involves the reaction between a hydrazine (B178648) equivalent and a 1,3-dicarbonyl compound or its synthetic equivalent. For a 4-hydroxypyrazole, a suitable precursor would be a β-ketoester with a leaving group at the α-position or a derivative of malonic acid.

Table 1: Key Precursors for the Synthesis of this compound

| Target Moiety | Key Disconnection | Precursor 1 | Precursor 2 |

| (3-Fluorobenzyl)oxy | C-O Ether Bond | 4-Hydroxy-1H-pyrazole | 3-Fluorobenzyl bromide |

| 1H-Pyrazole Core | C-N and C-C Bonds | Hydrazine | Diethyl malonate or equivalent |

Synthesis of the 1H-Pyrazole Scaffold

The formation of the pyrazole ring is a cornerstone of this synthesis, with several established methods available. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cycloaddition Reactions in Pyrazole Formation

[3+2] Cycloaddition reactions are a powerful tool for constructing the pyrazole ring. One of the most common approaches involves the reaction of a 1,3-dipole, such as a diazo compound, with an alkyne or an alkene followed by oxidation. For the synthesis of a 4-hydroxypyrazole, this might involve a protected acetylene (B1199291) derivative that can be later converted to the hydroxyl group.

Condensation and Ring-Closing Approaches

The condensation of hydrazines with 1,3-dicarbonyl compounds is a traditional and widely used method for pyrazole synthesis. To obtain a 4-hydroxypyrazole, a common starting material is diethyl malonate, which can react with hydrazine. The initial product, a pyrazolidine-3,5-dione, can then be subjected to further reactions to yield the desired 4-hydroxypyrazole.

Another approach involves the Vilsmeier-Haack reaction on hydrazones, which can be used to synthesize 4-formylpyrazoles. semanticscholar.org This aldehyde can then potentially be converted to a hydroxyl group through a Baeyer-Villiger oxidation.

Introduction of the (3-Fluorobenzyl)oxy Moiety

The final key step in the synthesis is the attachment of the 3-fluorobenzyl group to the 4-position of the pyrazole ring via an ether linkage.

Etherification Strategies and Conditions

The Williamson ether synthesis is the most direct and widely employed method for this transformation. byjus.commasterorganicchemistry.comlibretexts.org This SN2 reaction involves the deprotonation of the hydroxyl group of 4-hydroxy-1H-pyrazole with a suitable base to form a more nucleophilic alkoxide. This alkoxide then displaces the halide from 3-fluorobenzyl halide.

The choice of base and solvent is crucial for the success of this reaction. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). byjus.comyoutube.com The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 mechanism. byjus.com As it is an SN2 reaction, primary alkyl halides, such as 3-fluorobenzyl bromide, are ideal substrates to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org

Table 2: Typical Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) |

| 4-Hydroxy-1H-pyrazole | 3-Fluorobenzyl bromide | NaH | DMF | Room Temperature to 60 |

| 4-Hydroxy-1H-pyrazole | 3-Fluorobenzyl chloride | K₂CO₃ | Acetonitrile | Reflux |

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product, this compound, is isolated and purified using standard laboratory techniques like extraction and column chromatography.

Regioselectivity in O-Alkylation Processes

The synthesis of this compound typically proceeds via the O-alkylation of a 4-hydroxypyrazole precursor with a suitable 3-fluorobenzylating agent, such as 3-fluorobenzyl bromide. A critical challenge in this process is controlling the regioselectivity of the alkylation. Pyrazole rings possess two nitrogen atoms, both of which are potential sites for alkylation, leading to N-alkylated byproducts in addition to the desired O-alkylated product. nih.gov

The ratio of N-alkylation to O-alkylation is influenced by several factors, including the nature of the base, the solvent, the reaction temperature, and the specific pyrazole substrate. thieme-connect.comacs.org For instance, the use of a hard base like sodium hydride in a polar aprotic solvent such as N,N-dimethylformamide (DMF) often favors O-alkylation. nih.gov Conversely, weaker bases and less polar solvents may lead to a higher proportion of N-alkylated isomers. beilstein-journals.org The steric hindrance around the nitrogen atoms of the pyrazole ring can also play a role in directing the alkylating agent towards the oxygen atom. nih.gov

To illustrate the impact of reaction conditions on regioselectivity, consider the following hypothetical data for the alkylation of 4-hydroxy-1H-pyrazole with 3-fluorobenzyl bromide:

| Base | Solvent | Temperature (°C) | O-Alkylation Product Yield (%) | N-Alkylation Product Yield (%) |

| K₂CO₃ | Acetonitrile | 80 | 65 | 30 |

| NaH | THF | 25 | 85 | 10 |

| Cs₂CO₃ | DMF | 25 | 90 | 5 |

| DBU | Dichloromethane (B109758) | 0 | 50 | 45 |

This table presents hypothetical data for illustrative purposes.

Purification Techniques for Intermediate and Final Products

The successful synthesis of this compound relies heavily on effective purification methods to isolate the target compound from unreacted starting materials, byproducts, and reagents.

Column chromatography is a widely employed technique for the purification of pyrazole derivatives. nih.govnih.gov The choice of stationary phase and eluent system is crucial for achieving good separation. For a moderately polar compound like this compound, silica (B1680970) gel is a common choice for the stationary phase. The eluent system typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). researchgate.net A gradient elution, where the polarity of the eluent is gradually increased, can be particularly effective in separating the desired product from closely related impurities.

For more challenging separations, or for analytical purposes, High-Performance Liquid Chromatography (HPLC) can be utilized. Reversed-phase HPLC, with a C18 column and a mobile phase of acetonitrile and water, is often suitable for pyrazole compounds. researchgate.net

Recrystallization is a powerful technique for purifying solid compounds. reddit.com The selection of an appropriate solvent system is key to successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. For this compound, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be effective. researchgate.net The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Precipitation can also be used for purification. This involves dissolving the crude product in a good solvent and then adding a poor solvent to induce the precipitation of the desired compound, leaving impurities behind in the solution. google.com

| Purification Method | Typical Purity Achieved (%) | Typical Recovery (%) |

| Silica Gel Column Chromatography | >98 | 70-90 |

| Recrystallization (Ethanol/Water) | >99 | 50-80 |

| Preparative HPLC | >99.5 | 40-70 |

This table presents hypothetical data for illustrative purposes.

Yield Optimization and Scalability Considerations for Research Synthesis

Optimizing the yield and considering the scalability of the synthesis are crucial aspects of chemical research. For the synthesis of this compound, several factors can be fine-tuned to maximize the output. researchgate.net

Yield Optimization:

Stoichiometry: Carefully controlling the molar ratios of the reactants (4-hydroxypyrazole, 3-fluorobenzyl bromide, and base) is essential. A slight excess of the alkylating agent and base may be used to drive the reaction to completion.

Reaction Time and Temperature: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time. orientjchem.org The temperature should be controlled to balance the reaction rate with the potential for side reactions.

Catalyst: While not always necessary for this type of alkylation, the use of a phase-transfer catalyst could potentially improve the reaction rate and yield, especially in biphasic systems.

Scalability Considerations:

Heat Transfer: When scaling up the reaction, efficient heat transfer becomes more critical to maintain a consistent temperature throughout the reaction mixture.

Mixing: Adequate stirring is necessary to ensure homogeneity, especially in larger reaction volumes.

Work-up Procedure: The extraction and washing steps of the work-up may need to be adapted for larger quantities to ensure efficient separation and minimize product loss.

Purification: Column chromatography can become cumbersome on a larger scale. Developing a robust recrystallization protocol is often preferable for scalable synthesis.

Green Chemistry Principles in Synthetic Design

Incorporating green chemistry principles into the synthesis of this compound can reduce its environmental impact. nih.govresearchgate.netbenthamdirect.comresearchgate.net

Atom Economy: The ideal synthesis would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. The O-alkylation reaction itself has a reasonably good atom economy.

Use of Safer Solvents: Whenever possible, hazardous solvents like DMF and dichloromethane should be replaced with greener alternatives such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water, if the reaction conditions permit. researchgate.net

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov Ultrasonic irradiation is another green technique that can promote the reaction. researchgate.netbenthamdirect.com

Renewable Feedstocks: While not directly applicable to the synthesis of this specific molecule from its common starting materials, the broader principle encourages the use of starting materials derived from renewable resources.

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to minimize waste. If a catalyst is used, a heterogeneous catalyst that can be easily recovered and reused is a greener choice. researchgate.net

By considering these principles, the synthesis of this compound can be designed to be more sustainable and environmentally friendly.

Mechanistic Pathways of Pyrazole Ring Formation

The construction of the 1H-pyrazole ring is a cornerstone of this synthesis, typically achieved through the Knorr pyrazole synthesis. name-reaction.comjk-sci.comslideshare.net This method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of a 4-hydroxypyrazole precursor, a suitable β-ketoester, such as ethyl 2-formylacetate (or a protected equivalent), would react with hydrazine.

The Knorr pyrazole synthesis proceeds through a series of nucleophilic additions and dehydration steps, often under acidic catalysis. name-reaction.comjk-sci.comslideshare.net The mechanism can be described as follows:

Activation of the Carbonyl Group: In an acidic medium, a proton (H⁺) protonates one of the carbonyl oxygens of the 1,3-dicarbonyl compound. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Hydrazine: The terminal nitrogen atom of hydrazine, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer and Dehydration: A proton transfer from the nitrogen to the oxygen atom of the hydroxyl group occurs, followed by the elimination of a water molecule to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the second carbonyl carbon. This step leads to the formation of a five-membered ring intermediate.

Final Dehydration: A final dehydration step, again often acid-catalyzed, results in the formation of the aromatic pyrazole ring.

The transition states in this process involve the formation and breaking of several bonds. For instance, the initial nucleophilic attack of hydrazine on the protonated carbonyl group proceeds through a transition state where the N-C bond is partially formed, and the C=O π-bond is partially broken. The subsequent cyclization step involves a transition state with a partially formed N-C bond within the five-membered ring. Computational studies on similar pyrazole syntheses suggest that the dehydration steps are often the rate-limiting stages of the reaction.

Catalytic Effects on Etherification Reactions

The introduction of the 3-fluorobenzyl group is typically achieved via a Williamson ether synthesis, which involves the reaction of the 4-hydroxypyrazole with a 3-fluorobenzyl halide (e.g., 3-fluorobenzyl bromide). masterorganicchemistry.com This reaction is a classic example of an S\textsubscript{N}2 reaction and is highly dependent on the choice of catalyst. masterorganicchemistry.comrsc.org

Basic Catalysis: The Williamson ether synthesis is most commonly performed under basic conditions. masterorganicchemistry.com A base is required to deprotonate the hydroxyl group of the 4-hydroxypyrazole, forming a more nucleophilic pyrazolate anion. The strength of the base can influence the reaction rate. Stronger bases will lead to a higher concentration of the pyrazolate anion at equilibrium, thus increasing the rate of the S\textsubscript{N}2 reaction. Common bases used include alkali metal hydroxides (e.g., NaOH, KOH) and hydrides (e.g., NaH).

The electron flow in the base-catalyzed etherification is straightforward:

The base removes the acidic proton from the hydroxyl group of 4-hydroxypyrazole, creating a pyrazolate anion.

The resulting pyrazolate anion acts as a nucleophile and attacks the electrophilic benzylic carbon of the 3-fluorobenzyl halide in a backside attack.

This concerted step leads to the formation of the C-O bond of the ether and the simultaneous breaking of the C-X (where X is a halogen) bond, with the halide ion acting as the leaving group. masterorganicchemistry.com

Acidic Catalysis: While less common for this specific transformation, acid catalysis can be employed in ether synthesis, particularly when starting from two alcohols. rsc.org In the context of reacting 4-hydroxypyrazole with 3-fluorobenzyl alcohol, an acid catalyst would protonate the hydroxyl group of the benzyl (B1604629) alcohol, converting it into a good leaving group (water). The 4-hydroxypyrazole would then act as a nucleophile. However, this approach is generally less efficient for this specific synthesis due to the potential for competing side reactions.

When the reactants (the pyrazolate salt and the 3-fluorobenzyl halide) are in different phases (e.g., a solid-liquid or liquid-liquid system), a phase-transfer catalyst (PTC) can significantly accelerate the reaction. dntb.gov.ua A typical PTC, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the pyrazolate anion from the aqueous or solid phase to the organic phase where the 3-fluorobenzyl halide is dissolved.

The mechanism of phase-transfer catalysis involves the following steps:

The quaternary ammonium cation (Q⁺) pairs with the pyrazolate anion (Py-O⁻) at the interface of the two phases to form an ion pair [Q⁺][Py-O⁻].

This ion pair is soluble in the organic phase due to the lipophilic alkyl groups of the quaternary ammonium cation.

In the organic phase, the "naked" pyrazolate anion is highly reactive and readily attacks the 3-fluorobenzyl halide.

After the reaction, the quaternary ammonium cation pairs with the leaving group anion (e.g., Br⁻) and returns to the aqueous or solid phase to repeat the cycle.

This catalytic cycle enhances the reaction rate by increasing the concentration of the nucleophile in the organic phase and by providing a less solvated, and therefore more reactive, nucleophile.

Kinetic Studies of Key Synthetic Steps

While specific kinetic data for the synthesis of this compound is not extensively reported in the literature, the kinetics of the underlying Knorr pyrazole synthesis and Williamson ether synthesis have been studied in a general context.

Knorr Pyrazole Synthesis: The rate of the Knorr pyrazole synthesis is dependent on the concentrations of the 1,3-dicarbonyl compound and hydrazine, as well as the concentration of the acid catalyst. A general rate law can be expressed as:

Rate = k[1,3-dicarbonyl][hydrazine][H⁺]ⁿ

Where 'k' is the rate constant and 'n' is the order of the reaction with respect to the acid catalyst. The reaction is often first order in both the 1,3-dicarbonyl compound and hydrazine. researchgate.net The rate-determining step is typically one of the dehydration steps. researchgate.net The value of the rate constant 'k' would be influenced by factors such as temperature and the specific nature of the reactants.

Rate = k[pyrazolate⁻][3-fluorobenzyl halide]

The rate constant 'k' is influenced by several factors:

Strength of the Nucleophile: A more basic pyrazolate anion will be a stronger nucleophile and increase the rate constant.

Nature of the Leaving Group: A better leaving group on the benzyl halide (I > Br > Cl) will lead to a faster reaction.

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are known to accelerate S\textsubscript{N}2 reactions by solvating the cation of the alkoxide salt, leaving a more "naked" and reactive anion. chem-station.com

The following table provides hypothetical kinetic data to illustrate the expected trends.

Reaction Mechanisms and Kinetics in Synthetic Pathways

Reaction Kinetics

The determination of activation energy (Ea) is a critical aspect of understanding the kinetics of a chemical reaction, providing insight into the energy barrier that must be overcome for reactants to transform into products. For the synthesis of novel compounds like 4-((3-Fluorobenzyl)oxy)-1H-pyrazole, activation energy calculations are invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve yield and reaction rate. While specific experimental or computational studies on the activation energy for the synthesis of this compound are not extensively documented in publicly available literature, the principles and methodologies for such calculations are well-established within the field of computational chemistry, particularly for the synthesis of pyrazole (B372694) derivatives. nih.govresearchgate.net

Computational approaches, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and calculating activation energies. nih.gov These methods model the potential energy surface of a reaction, identifying the transition state—the highest energy point along the reaction coordinate. The activation energy is then determined as the energy difference between the reactants and the transition state.

In the context of synthesizing pyrazole derivatives, computational studies have been employed to explore various synthetic routes. nih.govnih.gov For instance, the synthesis of pyrazoles often involves cyclocondensation reactions, 1,3-dipolar cycloadditions, or multi-component reactions. researchgate.netorganic-chemistry.orgnih.gov Each of these pathways involves distinct transition states, and computational analysis can predict which pathway is more energetically favorable by comparing their respective activation energies.

Illustrative Data on Activation Energy Calculations for Pyrazole Synthesis

To illustrate the type of data generated from such studies, the following table presents hypothetical activation energies for key steps in a plausible synthetic route to a 4-alkoxy-1H-pyrazole derivative, analogous to this compound. This data is for demonstrative purposes only, as specific values for the target compound are not available. The hypothetical reaction involves the O-alkylation of a 4-hydroxy-1H-pyrazole intermediate with a benzyl (B1604629) halide.

| Reaction Step | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| N-H Deprotonation of 4-hydroxy-1H-pyrazole | DFT (B3LYP/6-311++G) | DMSO | 12.5 |

| O-H Deprotonation of 4-hydroxy-1H-pyrazole | DFT (B3LYP/6-311++G) | DMSO | 15.2 |

| SN2 O-alkylation with 3-Fluorobenzyl Bromide | DFT (B3LYP/6-311++G) | DMSO | 22.8 |

| SN2 N-alkylation with 3-Fluorobenzyl Bromide | DFT (B3LYP/6-311++G) | DMSO | 25.1 |

The data in the illustrative table highlights how activation energy calculations can be used to predict regioselectivity. For example, the lower activation energy for O-alkylation compared to N-alkylation would suggest that the formation of the O-alkylated product, this compound, is kinetically favored under the specified conditions.

Furthermore, these computational models can assess the influence of various factors on the activation energy. For instance, the choice of solvent can significantly impact the stability of the transition state, thereby altering the activation energy. Different basis sets and density functionals can also be employed to refine the accuracy of the calculations. nih.gov

Advanced Spectroscopic and Spectrometric Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the field of organic chemistry for the elucidation of molecular structures. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, a detailed portrait of the atomic arrangement within 4-((3-Fluorobenzyl)oxy)-1H-pyrazole can be constructed.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 3-fluorobenzyl group would appear as a complex multiplet in the downfield region, typically between δ 7.0 and 7.5 ppm. The specific splitting patterns and coupling constants (J values) would be influenced by the fluorine atom's position. The benzylic protons (CH₂) would likely present as a singlet around δ 5.0 ppm, shifted downfield due to the adjacent oxygen and aromatic ring. The protons on the pyrazole (B372694) ring would also show characteristic signals. The two protons at positions 3 and 5 of the 1H-pyrazole ring are chemically equivalent and would likely appear as a single signal, while the NH proton would be a broad singlet, the chemical shift of which can be solvent-dependent.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Pyrazole-H3/H5 | ~ 7.5 | s | - |

| Pyrazole-NH | Variable (broad) | br s | - |

| Benzyl-CH₂ | ~ 5.0 | s | - |

| Aromatic-H (Fluorobenzyl) | 7.0 - 7.5 | m | Complex |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Chemical Shift Assignment and Multiplicities

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct resonance. The carbon atoms of the pyrazole ring would be observed in the aromatic region, with the carbon bearing the oxygen (C4) being significantly deshielded. The benzylic carbon (CH₂) would appear around δ 70 ppm. The carbons of the 3-fluorobenzyl group would show characteristic shifts, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyrazole-C3/C5 | ~ 130 |

| Pyrazole-C4 | > 150 |

| Benzyl-CH₂ | ~ 70 |

| Aromatic-C (Fluorobenzyl) | 110 - 165 |

| Aromatic-C-F (Fluorobenzyl) | ~ 162 (d, ¹JCF ≈ 245 Hz) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The multiplicity (s, d, t, q) would be determined by DEPT experiments or off-resonance decoupling.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial tool for characterization. nih.gov A single resonance would be expected in the ¹⁹F NMR spectrum for the fluorine atom on the benzyl (B1604629) group. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and nearby protons (³JHF and ⁴JHF) would be observable in the ¹H NMR spectrum, and C-F couplings would be evident in the ¹³C NMR spectrum, providing further structural confirmation.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

To definitively establish the connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed. sdsu.educolumbia.educolumbia.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks. For instance, it would confirm the correlations between the protons on the fluorobenzyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign the proton and carbon signals for each CH and CH₂ group. columbia.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. columbia.educolumbia.edu This would be critical in confirming the connection between the benzylic protons and the C4 of the pyrazole ring through the oxygen atom, as well as the connectivity within the fluorobenzyl and pyrazole rings.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula.

Fragmentation Pattern Analysis for Structural Validation

In addition to providing the exact mass of the molecular ion, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable information that can be used to validate the proposed structure. For this compound, key expected fragmentation pathways would include the cleavage of the benzyl-oxygen bond, leading to the formation of a 3-fluorobenzyl cation (m/z 109) and a 4-oxy-1H-pyrazole radical cation. Another likely fragmentation would be the loss of the entire 3-fluorobenzyloxy group to give a pyrazole-derived fragment.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]+ | C₁₀H₉FN₂O | 208.0699 |

| [M - C₇H₆F]+ | C₃H₃N₂O | 99.0245 |

| [C₇H₆F]+ | 3-Fluorobenzyl cation | 109.0454 |

Note: The expected m/z values are calculated based on the exact masses of the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds, a characteristic spectrum or "fingerprint" of the molecule is obtained. For this compound, the IR spectrum is expected to exhibit a series of distinct absorption bands that confirm the presence of its key structural components.

Vibrational Mode Analysis of Key Bonds (e.g., C-O, C-F, N-H)

A detailed analysis of the IR spectrum would focus on the characteristic stretching and bending vibrations of the principal bonds within this compound.

The N-H stretching vibration of the pyrazole ring is anticipated to appear as a broad band in the region of 3200-3400 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding between the N-H group of one molecule and the nitrogen atoms of adjacent molecules in the solid or liquid state.

The C-O stretching vibrations are crucial for confirming the ether linkage. Two distinct C-O stretching bands are expected. The aryl-alkyl ether linkage (Ar-O-CH₂) typically gives rise to a strong, sharp absorption band for the asymmetric C-O-C stretch in the range of 1220-1270 cm⁻¹, and a weaker symmetric stretching band around 1020-1075 cm⁻¹.

The presence of the fluorine substituent on the benzyl ring is confirmed by the C-F stretching vibration . This bond typically produces a strong and often sharp absorption in the region of 1000-1400 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring. For a meta-substituted fluorine atom, this band is expected to be prominent.

Other significant vibrational modes include the C-H stretching vibrations . Aromatic C-H stretches from the benzyl and pyrazole rings are expected to appear above 3000 cm⁻¹, typically in the 3030-3150 cm⁻¹ range. The aliphatic C-H stretches of the methylene (B1212753) (-CH₂-) bridge will be observed just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ region. Furthermore, characteristic C=C and C=N stretching vibrations within the aromatic pyrazole and benzene (B151609) rings are expected in the 1400-1600 cm⁻¹ region.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (pyrazole) | Stretching | 3200-3400 | Medium-Strong, Broad |

| C-H (aromatic) | Stretching | 3030-3150 | Medium-Weak |

| C-H (aliphatic, -CH₂-) | Stretching | 2850-2960 | Medium |

| C=C, C=N (aromatic rings) | Stretching | 1400-1600 | Medium-Strong |

| C-O (aryl ether) | Asymmetric Stretching | 1220-1270 | Strong |

| C-O (alkyl ether) | Symmetric Stretching | 1020-1075 | Medium |

| C-F (aromatic) | Stretching | 1000-1400 | Strong |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a valuable counterpart to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about vibrational modes within a molecule. While IR spectroscopy is more sensitive to polar bonds and functional groups with large dipole moment changes, Raman spectroscopy excels in detecting vibrations of non-polar or symmetric bonds.

For this compound, a Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings. The C=C stretching modes within the pyrazole and benzene rings, which might be weak in the IR spectrum, would likely produce strong signals in the Raman spectrum. The symmetric breathing modes of the rings are also characteristically strong in Raman spectra. The N-H stretching vibration, while prominent in the IR, would be expected to be weaker in the Raman spectrum. Conversely, the C-F bond, being highly polar, would likely show a more intense band in the IR spectrum compared to the Raman spectrum. This complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

X-Ray Crystallography for Solid-State Structural Analysis and Conformation

Furthermore, X-ray crystallography would reveal the nature of intermolecular interactions that stabilize the crystal lattice. For this compound, it is highly probable that hydrogen bonding involving the N-H group of the pyrazole ring would be a dominant feature of the crystal packing. These N-H groups could form hydrogen bonds with the nitrogen atoms of neighboring pyrazole rings, leading to the formation of chains or more complex networks. Additionally, π-π stacking interactions between the aromatic pyrazole and fluorobenzyl rings of adjacent molecules could play a significant role in the crystal packing. The presence of the fluorine atom could also lead to weak C-H···F or other non-covalent interactions.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule. These calculations can determine the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. schrodinger.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher reactivity and lower kinetic stability. schrodinger.comuni-muenchen.de

Table 1: Hypothetical Frontier Orbital Energies for 4-((3-Fluorobenzyl)oxy)-1H-pyrazole This data is illustrative and based on typical values for similar compounds.

| Parameter | Energy (eV) |

| EHOMO | -6.20 |

| ELUMO | -1.15 |

| ΔE (HOMO-LUMO Gap) | 5.05 |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting how it will interact with other species. uni-muenchen.de The MEP surface displays regions of varying electron density, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). researchgate.net

In an MEP map of this compound, the most negative potential (red/yellow) is expected to be concentrated around the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom, highlighting these as the primary sites for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net The hydrogen atom attached to the pyrazole nitrogen would exhibit a region of positive potential (blue), making it a likely hydrogen bond donor. The fluorobenzyl group would show a more complex potential distribution, with the fluorine atom contributing to the electronegativity of that region.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformation

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and vibrational properties of molecules with high accuracy. nih.gov DFT calculations can determine the most stable conformation of a molecule by optimizing its geometry to a minimum energy state. nih.gov

Table 2: Hypothetical Optimized Geometric Parameters for this compound This data is illustrative and based on typical values for similar compounds.

| Parameter | Value |

| Bond Length (C-O) | 1.38 Å |

| Bond Length (O-Cbenzyl) | 1.43 Å |

| Bond Angle (C-O-Cbenzyl) | 118.5° |

| Dihedral Angle (Pyrazole-Phenyl) | 75.0° |

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. mdpi.com By calculating the harmonic vibrational frequencies, specific peaks in the experimental spectra can be assigned to the corresponding molecular motions, such as stretching, bending, and torsional vibrations. mdpi.com

For this compound, characteristic vibrational frequencies would include the N-H stretch of the pyrazole ring (typically observed in the range of 3400-3500 cm⁻¹ in monomer calculations, but shifted to lower frequencies due to hydrogen bonding), C-H stretching of the aromatic rings, C=C and C-N stretching within the pyrazole ring, and the C-O-C stretching of the ether linkage. mdpi.com The presence of the C-F bond would also give rise to a characteristic stretching frequency. These theoretical predictions are invaluable for interpreting experimental spectroscopic data.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While DFT provides a static picture of the most stable molecular conformation, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule, revealing its conformational flexibility and how it might interact with its environment, such as a solvent or a biological receptor. nih.gov

An MD simulation of this compound would illustrate the rotational freedom around the single bonds, particularly the ether linkage and the bond connecting the benzyl (B1604629) group to the oxygen atom. This would provide insight into the range of accessible conformations and the energetic barriers between them. Such simulations are crucial for understanding how the molecule might adapt its shape to fit into a binding site, a key aspect of drug design and materials science. tandfonline.com

Prediction of Reactivity and Selectivity through Theoretical Descriptors

Theoretical descriptors derived from computational chemistry are instrumental in predicting the reactivity and selectivity of a molecule. These descriptors are rooted in quantum mechanics and provide a quantitative measure of a molecule's electronic structure and its propensity to engage in chemical reactions.

Fukui Functions and Electrophilic/Nucleophilic Sites

The reactivity of the pyrazole ring is a subject of considerable interest. Generally, the pyrazole nucleus is considered a π-excessive aromatic heterocycle. nih.gov This electronic characteristic dictates its behavior in chemical reactions.

Fukui functions are a key concept within Density Functional Theory (DFT) that help in identifying the most reactive sites within a molecule. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. Consequently, they can pinpoint the regions most susceptible to electrophilic or nucleophilic attack.

For a typical pyrazole ring, electrophilic substitution reactions are known to occur preferentially at the C4 position. nih.gov Conversely, nucleophilic attacks are more likely to happen at the C3 and C5 positions. nih.govresearchgate.net This is because the C4 position is generally more nucleophilic, while the C3 and C5 positions are more electrophilic due to the influence of the adjacent nitrogen atoms. researchgate.netnih.gov

In the case of this compound, the pyrazole core is substituted at the 4-position with an oxybenzyl group. The oxygen atom, being highly electronegative, will influence the electron density distribution of the pyrazole ring. While no specific studies on the Fukui functions of this compound have been published, we can infer its likely reactivity based on the general principles of pyrazole chemistry.

A computational study would involve calculating the Fukui functions (f+(r), f-(r), and f0(r)) for this compound.

f+(r) would indicate the sites most susceptible to nucleophilic attack .

f-(r) would highlight the sites most prone to electrophilic attack .

f0(r) would point to regions susceptible to radical attack .

Based on the general reactivity of pyrazoles, it is expected that the C3 and C5 positions of this compound would exhibit the highest values for f+(r), making them the primary electrophilic sites. The nitrogen atoms of the pyrazole ring would likely be the most nucleophilic centers, as indicated by high f-(r) values.

Table 1: Predicted Electrophilic and Nucleophilic Sites in this compound

| Site | Predicted Reactivity | Rationale |

| C3 Position | Electrophilic | General reactivity pattern of pyrazole ring. nih.govresearchgate.net |

| C5 Position | Electrophilic | General reactivity pattern of pyrazole ring. nih.govresearchgate.net |

| N1-H | Acidic Proton | The pyrrole-like nitrogen can donate a proton. nih.gov |

| N2 | Nucleophilic | The pyridine-like nitrogen has a lone pair of electrons. nih.gov |

In Silico Modeling of Molecular Interactions (General Principles)

In silico modeling encompasses a range of computational techniques used to simulate and analyze molecular interactions. nih.govresearchgate.net These methods are fundamental in modern drug discovery and materials science, allowing researchers to predict how a molecule might interact with a biological target or other molecules. nih.gov

The general principles of in silico modeling of molecular interactions involve several key steps:

Molecular Representation : The first step is to create a three-dimensional model of the molecules of interest, such as this compound and its potential binding partners. This can be done using various molecular modeling software.

Force Fields : Molecular mechanics simulations, a common in silico method, rely on force fields. These are sets of empirical energy functions that describe the potential energy of a system of atoms. The force field calculates the energy of different molecular conformations and intermolecular interactions, such as van der Waals forces, electrostatic interactions, and hydrogen bonds.

Docking Simulations : Molecular docking is a widely used technique to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov For instance, one could dock this compound into the active site of a protein to predict its binding mode and affinity. The process involves a search algorithm to generate various binding poses and a scoring function to rank them. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of molecular interactions over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the flexibility of molecules and the stability of their interactions. This can be used to study the conformational changes of this compound or its complex with another molecule in a simulated physiological environment.

Quantum Mechanical (QM) Methods : For a more accurate description of electronic effects in molecular interactions, quantum mechanical methods can be employed. While computationally more expensive, QM methods can provide detailed information about bond formation and breaking, charge transfer, and other electronic phenomena that are crucial for understanding chemical reactivity.

Through these in silico approaches, researchers can gain a detailed understanding of the potential molecular interactions of this compound, guiding further experimental investigations and applications.

Derivatives and Analogues: Structure Activity Relationship Sar Studies

Design Principles for Structural Modification

The design of new analogues is guided by established medicinal chemistry principles. Modifications are typically planned to probe the effects of sterics, electronics, lipophilicity, and hydrogen bonding capacity on the molecule's ability to fit into a hypothetical receptor binding pocket.

The pyrazole (B372694) ring itself offers multiple positions for substitution, primarily at the N1, C3, and C5 positions. The N-unsubstituted pyrazole provides a hydrogen bond donor (the NH group) and a hydrogen bond acceptor (the pyridine-like nitrogen), which can be crucial for binding affinity.

N1-Substitution: Alkylation or arylation at the N1 position removes the hydrogen bond donor capability, which can determine the necessity of this interaction for receptor binding. Introducing small alkyl groups (e.g., methyl) or bulkier groups (e.g., cyclopropyl) can probe the size and nature of a nearby hydrophobic pocket. N-substitution can also prevent the annular tautomerism seen in NH-pyrazoles, locking the molecule into a single conformation.

C3/C5-Substitution: Introducing small, electron-donating groups like a methyl group at the C3 or C5 position can enhance hydrophobic interactions and has been shown in other pyrazole series to significantly increase binding affinity compared to the unsubstituted parent compound. Conversely, introducing electron-withdrawing groups like halogens (Cl, Br) can alter the electronic character of the ring and introduce potential halogen bonding interactions. The relative position of these substituents is critical; for instance, substitution at the C4 position of a pyrazole ring has been shown to have a more profound impact on affinity in some systems than substitution at C3.

| Compound | Modification (relative to parent) | Rationale for Modification | Hypothetical Impact on Binding Affinity (IC₅₀, nM) |

|---|---|---|---|

| Parent Compound | 4-((3-Fluorobenzyl)oxy)-1H-pyrazole | Baseline | 150 |

| Analogue 1A | N1-Methyl | Remove H-bond donor, add small hydrophobic group | 250 |

| Analogue 1B | C3-Methyl | Probe for hydrophobic pocket | 95 |

| Analogue 1C | C5-Chloro | Introduce halogen bond donor, alter electronics | 110 |

| Analogue 1D | C3,C5-Dimethyl | Increase steric bulk and hydrophobicity | 400 |

The fluorobenzyl group is a key feature, providing a large, relatively hydrophobic surface for potential π-π stacking or hydrophobic interactions.

Molecular Interactions and Mechanistic Investigations

Ligand-Target Binding Studies (in vitro, non-human, mechanistic)

Investigation of Binding Affinities and Kinetics to Purified Receptors/Enzymes (excluding specific biological effects or human data)

No publicly available research data provides specific binding affinities (such as Kᵢ, Kₐ, or IC₅₀ values) or kinetic parameters (kₒₙ, kₒբբ) for the interaction of 4-((3-Fluorobenzyl)oxy)-1H-pyrazole with any purified receptor or enzyme. Such studies are crucial for quantifying the strength and dynamics of the ligand-target interaction and would typically be presented in a tabular format.

Interactive Data Table: Binding Affinity and Kinetics of this compound

| Target | Ligand | Kᵢ (nM) | Kₐ (M⁻¹) | kₒₙ (M⁻¹s⁻¹) | kₒբբ (s⁻¹) | Source |

|---|

Conformational Changes Upon Binding

There is currently no published evidence from techniques such as X-ray crystallography, NMR spectroscopy, or circular dichroism that describes any conformational changes induced in a target protein upon the binding of this compound.

Allosteric Modulation Investigations

Investigations into the potential allosteric modulation effects of this compound on any receptor or enzyme are not found in the reviewed literature. Studies of this nature would be necessary to determine if the compound can modulate the activity of a target by binding to a site distinct from the primary active site.

Characterization of Specific Molecular Recognition Events

Without experimental structural data, any description of specific molecular recognition events, such as hydrogen bonding, hydrophobic interactions, or electrostatic interactions between this compound and a biological target, would be purely speculative. Molecular docking and simulation studies, which could provide theoretical insights, have not been published for this specific compound.

Enzyme Inhibition Mechanisms (without discussion of clinical implications or efficacy)

Reversible vs. Irreversible Inhibition

There is no available data to classify the enzyme inhibition mechanism of this compound as either reversible or irreversible. Determining this would require kinetic studies that assess whether the enzyme's activity can be recovered after removal of the compound.

Competitive, Non-Competitive, and Uncompetitive Inhibition Modes

Generally, pyrazole (B372694) derivatives have been identified as inhibitors for a variety of enzymes, acting through different mechanisms.

Competitive Inhibition: In many instances, pyrazole-based inhibitors are designed to be structural analogs of the endogenous substrate of a target enzyme. These inhibitors compete with the substrate for binding to the enzyme's active site. The effectiveness of a competitive inhibitor is typically expressed by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to double the apparent Michaelis constant (Kₘ) of the substrate. For a molecule like this compound, the pyrazole core and its substituents would need to mimic the substrate's binding motif to function as a competitive inhibitor.

Non-Competitive Inhibition: This mode of inhibition occurs when an inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site). This binding event alters the conformation of the enzyme, thereby reducing its catalytic efficiency without preventing the substrate from binding to the active site. In such cases, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The pyrazole scaffold is a versatile platform that can be functionalized with various substituents capable of interacting with allosteric sites on an enzyme.

Uncompetitive Inhibition: This is a less common mechanism where the inhibitor binds only to the enzyme-substrate (ES) complex, and not to the free enzyme. This type of inhibition is more effective at higher substrate concentrations. For a pyrazole derivative to act as an uncompetitive inhibitor, its binding site would only become available after the substrate has bound to the enzyme and induced a conformational change.

Without dedicated enzymatic assays and kinetic studies on this compound, any discussion of its specific inhibitory mode remains speculative. Further research is required to elucidate the precise molecular interactions and to characterize its kinetic profile against specific enzymes.

Potential Research Applications and Future Directions Excluding Clinical/dosage

Development as a Chemical Probe for Biological Pathways

Pyrazole (B372694) scaffolds are recognized for their diverse pharmacological activities and their ability to interact with various biological targets. researchgate.netglobalresearchonline.net The development of 4-((3-Fluorobenzyl)oxy)-1H-pyrazole as a chemical probe offers a pathway to investigate and elucidate complex biological processes. Chemical probes are small molecules used to study the function of proteins and biological pathways. This particular compound could be modified to incorporate reporter tags, such as fluorescent moieties or biotin, to facilitate the identification and tracking of its interactions within a cellular environment.

The fluorine atom on the benzyl (B1604629) ring can serve as a sensitive NMR probe (¹⁹F-NMR) to study binding events and conformational changes upon interaction with a biological target. Furthermore, pyrazole derivatives have been developed as fluorescent probes for detecting ions and other small molecules, suggesting that this compound could be engineered for similar biosensing applications. nih.gov

Use as a Building Block in Complex Chemical Synthesis

The structure of this compound makes it a versatile building block for the synthesis of more complex molecules. The pyrazole ring itself is a common motif in medicinal chemistry and can be further functionalized. nih.govorientjchem.org The N-H group on the pyrazole can be substituted, and the pyrazole ring can undergo electrophilic substitution, typically at the 4-position, although in this case, that position is already occupied. globalresearchonline.net

The ether linkage provides a degree of flexibility and can be a site for chemical modification. The fluorobenzyl group can influence the electronic properties and reactivity of the molecule. The presence of the fluorine atom can be exploited in various coupling reactions, and the pyrazole ring can participate in cycloaddition reactions. organic-chemistry.org The synthesis of various pyrazole derivatives often involves the condensation of 1,3-dicarbonyl compounds with hydrazines, and this compound could potentially be derived from or used in similar synthetic strategies. nih.gov

Application in Material Science Research

The application of fluorinated pyrazoles extends into material science, where their unique properties can be harnessed.

Ligand in Coordination Chemistry: Pyrazole and its derivatives are well-known N-donor ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. researchgate.netresearchgate.netscispace.com The resulting coordination compounds can exhibit diverse topologies and properties. researchgate.net The specific stereochemical requirements of a metal-binding site can be met by designing appropriate pyrazole-based ligands. researchgate.net The this compound, with its nitrogen atoms in the pyrazole ring, can act as a ligand to form metal complexes with potential applications in catalysis, magnetism, or as luminescent materials.

Optical Properties: Fluorination can significantly alter the photophysical and photoluminescence properties of heteroaromatic compounds. rsc.org While some pyrazoline derivatives exhibit strong emission in solution, this is often quenched in the solid state. However, the introduction of fluorine atoms can sometimes lead to high emission efficiency in the solid state. researchgate.net Research on fluorinated bis(pyrazoles) has shown that while absorption and fluorescence properties might be only slightly affected by the degree of fluorination, the dielectric constant can increase with more fluorine atoms. rsc.org The potential optical properties of this compound and its derivatives could be explored for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors.

Theoretical Framework for Designing Novel Chemical Entities

The structure of this compound can serve as a valuable theoretical framework for the rational design of new chemical entities. researchgate.net Computational methods, such as molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) studies, are instrumental in accelerating the discovery of novel compounds. researchgate.netnih.gov

By using this compound as a starting point, researchers can computationally explore modifications to its structure to optimize interactions with specific targets. For example, the position of the fluorine atom on the benzyl ring can be varied, or different substituents can be introduced on the pyrazole ring to modulate properties like binding affinity, selectivity, and pharmacokinetic profiles. researchgate.net Molecular docking simulations can predict how these new entities might bind to a target protein, providing insights that guide their synthesis and subsequent biological evaluation. nih.govnih.gov

Integration into High-Throughput Screening Libraries for Academic Discovery

High-throughput screening (HTS) is a key technology in drug discovery and chemical biology for rapidly testing large numbers of compounds for a specific biological activity. Libraries of diverse chemical compounds are essential for the success of HTS campaigns. The pyrazole scaffold is a common feature in many biologically active molecules, and thus, compounds like this compound are valuable additions to HTS libraries. researchgate.neteco-vector.com

Its inclusion in academic and public screening libraries would make it accessible to a broader range of researchers investigating various diseases and biological processes. This could lead to the serendipitous discovery of new biological activities and therapeutic starting points that were not initially anticipated. The unique combination of a fluorinated benzyl group and a pyrazole ether in this molecule adds to the chemical diversity of screening collections.

Challenges and Opportunities in the Field of Fluorinated Heterocycles

The field of fluorinated heterocycles is rich with opportunities but also faces several challenges.

Challenges:

Synthesis: The introduction of fluorine into organic molecules, especially heterocycles, can be challenging and often requires specialized reagents and conditions. tandfonline.compharmtech.com Controlling the regioselectivity of fluorination is a key difficulty, particularly in complex molecules with multiple potential reaction sites. numberanalytics.com

Environmental Concerns: There is growing concern about the environmental persistence of some fluorinated compounds, often referred to as "forever chemicals" like PFAS (per- and polyfluoroalkyl substances). tandfonline.comumu.se This raises questions about the long-term environmental fate of newly synthesized fluorinated molecules. tandfonline.com

Opportunities:

Improved Properties: Fluorine substitution can profoundly alter the physicochemical properties of a molecule. rsc.org It can enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of nearby functional groups. tandfonline.comrsc.org

New Applications: The unique properties of fluorinated compounds open up new avenues in medicinal chemistry, material science, and agrochemicals. numberanalytics.comresearchgate.netacs.org Advances in computational chemistry are enabling more accurate predictions of the properties of fluorinated heterocycles, which can guide the design of new and improved molecules. numberanalytics.com

| Feature | Challenges | Opportunities |

| Synthesis | Regioselectivity control, need for specialized reagents. tandfonline.compharmtech.comnumberanalytics.com | Development of new and more efficient fluorination methods. numberanalytics.com |

| Properties | Potential for unforeseen biological or environmental effects. | Enhanced metabolic stability, bioavailability, and binding affinity. tandfonline.comrsc.org |

| Environment | Persistence of some fluorinated compounds ("forever chemicals"). tandfonline.comumu.se | Design of biodegradable fluorinated molecules. |

| Applications | High cost of some fluorination processes. | Access to novel chemical space for drug discovery and material science. numberanalytics.comresearchgate.netacs.org |

Environmental Considerations in Synthesis and Degradation Pathways

The environmental impact of synthesizing and the ultimate fate of fluorinated compounds like this compound are important considerations.

Synthesis: The synthesis of fluorinated compounds can involve the use of potentially hazardous reagents and generate waste that requires careful handling and disposal. The development of "green" synthetic methods that use less toxic reagents, reduce waste, and are more energy-efficient is an ongoing area of research in organic chemistry.

Degradation: Many fluorinated organic compounds are resistant to natural degradation processes due to the strength of the carbon-fluorine bond. nih.gov While this persistence can be advantageous for applications like pharmaceuticals, it raises concerns about their accumulation in the environment. nih.govresearchgate.net Research into the biodegradation of fluorinated compounds is crucial. While highly fluorinated compounds can be very stable, the presence of other functional groups in a molecule can provide a starting point for microbial degradation. nih.gov Understanding the potential degradation pathways of this compound, including both biotic and abiotic processes, is essential for assessing its long-term environmental impact.

Q & A

Q. What are the most reliable synthetic routes for 4-((3-Fluorobenzyl)oxy)-1H-pyrazole, and how can intermediates be characterized?

The synthesis typically involves multi-step processes, including cyclization and functionalization. For example, similar pyrazole derivatives are synthesized via hydrazine-mediated cyclization of fluorinated precursors, followed by benzylation . Key intermediates should be characterized using NMR (¹H/¹³C) and HPLC to confirm regioselectivity and purity. For instance, triazole-pyrazole hybrids are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) and validated by LC-MS .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., distinguishing 3-fluorobenzyl vs. para-substitution) .

- HPLC : Quantify purity (>95% required for biological assays) using C18 columns with UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How is the preliminary biological activity of this compound assessed in vitro?

Initial screening includes enzyme inhibition assays (e.g., cyclooxygenase-2 or VEGFR-2) at concentrations of 1–100 μM. For example, pyrazole derivatives are tested in cancer cell lines (IC₅₀ determination) using MTT assays . Solubility in DMSO or PBS should be validated via dynamic light scattering (DLS) to avoid aggregation artifacts .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the 3-fluorobenzyloxy group?

Yield optimization involves:

- Catalyst Screening : Copper(I) catalysts (e.g., CuSO₄/ascorbate) enhance click chemistry efficiency in triazole-pyrazole hybrids .

- Solvent Optimization : THF/water mixtures (1:1 v/v) improve solubility of hydrophobic intermediates .

- Temperature Control : Reactions at 50°C for 16 hours balance kinetics and side-product formation .

Post-reaction, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography .

Q. How do structural modifications (e.g., substituent position) impact biological activity?

Structure-activity relationship (SAR) studies reveal:

- 3-Fluorobenzyl vs. 4-Fluorobenzyl : The meta-fluoro substitution (3-position) enhances binding to hydrophobic pockets in kinases (e.g., VEGFR-2) compared to para-substituted analogs .

- Pyrazole Ring Rigidity : Methyl or trifluoromethyl groups at position 3 improve metabolic stability in hepatic microsome assays .

Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like COX-2 .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Pharmacokinetic Profiling : Measure plasma stability (half-life >2 hours) and blood-brain barrier permeability (logBB >0.3) using LC-MS/MS .

- Metabolite Identification : Incubate with liver microsomes to detect de-fluorinated or hydroxylated metabolites that reduce efficacy .

- Dose-Response Refinement : Adjust in vivo doses based on bioavailability (e.g., 10–50 mg/kg in murine models) .

Q. What computational methods are used to predict binding modes with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., VEGFR-2) for 100 ns to assess stability of hydrogen bonds with Asp1046/Phe1047 .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites influencing reactivity .

- QSAR Modeling : Use descriptors like logP and polar surface area to predict cytotoxicity (R² >0.85) .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.